![molecular formula C10H8INO2S2 B1621194 3-Ethyl-5-[(5-iodofuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 330855-07-7](/img/structure/B1621194.png)
3-Ethyl-5-[(5-iodofuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Overview
Description
Molecular Structure Analysis
The compound likely has a planar structure due to the conjugation of the double bonds. The presence of the heteroatoms (oxygen, sulfur, and nitrogen) will also have an impact on the electronic structure of the molecule, potentially making it more reactive .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The iodine could be substituted in a nucleophilic substitution reaction. The double bond could potentially be involved in addition reactions or could undergo oxidation or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the presence of any functional groups. For example, the presence of the iodine atom could potentially increase the compound’s molecular weight and impact its boiling and melting points .Scientific Research Applications
Crystal Structure and Computational Studies
The study of thiazolidin-4-one derivatives, such as the one involving (Z)-5-(4-chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one (CBBTZ), highlights the importance of crystal structure and Hirshfeld surface analysis. These methods help understand the molecular interactions and geometrical parameters, contributing to the development of compounds with potential applications in materials science and drug design (Khelloul et al., 2016).
Microwave-Assisted Synthesis and GSK-3 Inhibition
Another application area is the microwave-assisted synthesis of novel bis(2-thioxothiazolidin-4-one) derivatives. This approach not only streamlines the production of these compounds but also explores their potential as Glycogen Synthase Kinase-3 (GSK-3) inhibitors, hinting at therapeutic applications in diseases where GSK-3 is implicated, such as Alzheimer's and bipolar disorder (Kamila & Biehl, 2012).
Anticancer and Antiangiogenic Effects
The synthesis and evaluation of thioxothiazolidin-4-one derivatives for anticancer and antiangiogenic effects have been a significant area of research. These compounds have demonstrated the capability to inhibit tumor growth and endothelial proliferation, suggesting their potential as anticancer therapies. This is particularly notable in studies using mouse models for evaluating the efficacy against transplantable tumors (Chandrappa et al., 2010).
Antimicrobial Activity
Thiazolidin-4-one derivatives have been investigated for their antimicrobial properties. This includes the exploration of their antibacterial and antifungal activities, highlighting the potential of these compounds as new agents in fighting infectious diseases. The structural modifications in these molecules play a crucial role in determining their efficacy against various bacterial and fungal strains (Aneja et al., 2011).
Antitumor and Anti-Inflammatory Activity
Research on 5-(Het)arylidene-3-[2-(4-hydroxyphenyl)ethyl]-2-thioxothiazolidine-4-one derivatives has opened avenues for antitumor and anti-inflammatory applications. By evaluating the synthesized compounds, hit-compounds have been identified that surpass known drugs in efficacy, indicating the potential for developing new therapeutic agents in oncology and inflammation management (Horishny et al., 2020).
Future Directions
The potential biological activities of this compound could make it a subject of interest for future research, particularly in the field of medicinal chemistry. Further studies could also explore its reactivity and the potential to use it as a building block in the synthesis of more complex molecules .
properties
IUPAC Name |
3-ethyl-5-[(5-iodofuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2S2/c1-2-12-9(13)7(16-10(12)15)5-6-3-4-8(11)14-6/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVAFGWDLXPFBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)I)SC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361562 | |
| Record name | (5Z)-3-ethyl-5-[(5-iodo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
330855-07-7 | |
| Record name | (5Z)-3-ethyl-5-[(5-iodo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



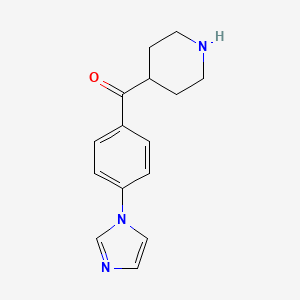
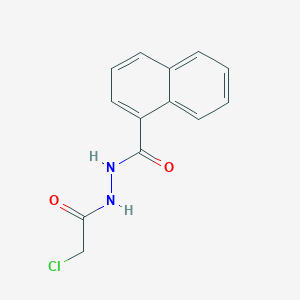
![3-[(7-chloroquinolin-4-yl)sulfanylmethyl]-4-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B1621113.png)
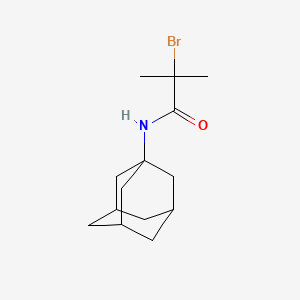
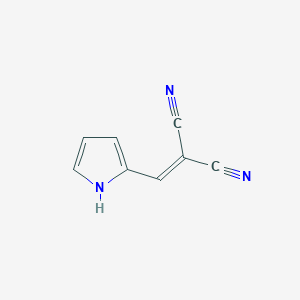
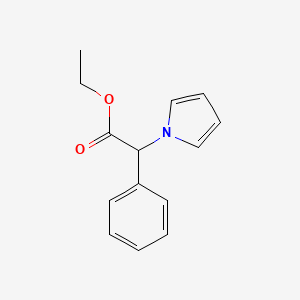
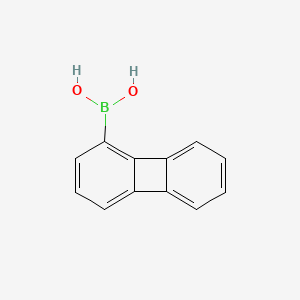

![4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid](/img/structure/B1621123.png)
![2-[(3-Chloro-2-methylphenyl)thio]acetic acid](/img/structure/B1621126.png)



